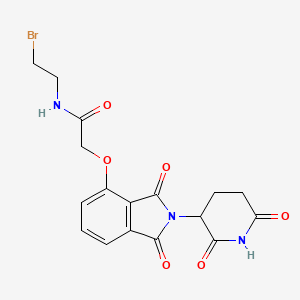
Thalidomide-O-acetamido-C2-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-C2-Br is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in various diseases. This compound is designed to enhance the properties of thalidomide by incorporating an acetamido group and a bromine atom, which may influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C2-Br typically involves the modification of thalidomide through a series of chemical reactions. The process begins with the acylation of thalidomide to introduce the acetamido group. This is followed by the bromination of the resulting intermediate to obtain the final product. The reaction conditions often include the use of acetic anhydride for acylation and bromine or a brominating agent for the bromination step.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, potentially affecting the bromine atom or the acetamido group.
Substitution: The bromine atom in this compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the acetamido group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
科学的研究の応用
Thalidomide-O-acetamido-C2-Br has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Thalidomide-O-acetamido-C2-Br involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the degradation of specific proteins, influencing various cellular pathways. This mechanism is similar to that of thalidomide but may be enhanced or altered due to the presence of the acetamido and bromine groups.
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C2-Br is unique due to the presence of the acetamido group and bromine atom, which may confer distinct chemical and biological properties compared to other thalidomide derivatives. These modifications can influence its reactivity, stability, and interaction with molecular targets, potentially leading to new therapeutic applications and research opportunities.
特性
分子式 |
C17H16BrN3O6 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC名 |
N-(2-bromoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C17H16BrN3O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8H2,(H,19,23)(H,20,22,24) |
InChIキー |
HHAOFYBKZHSXDM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


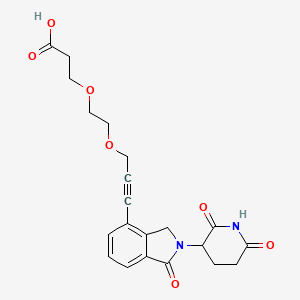
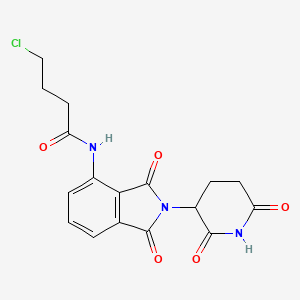
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
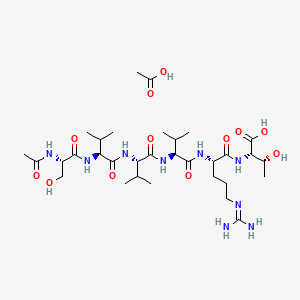
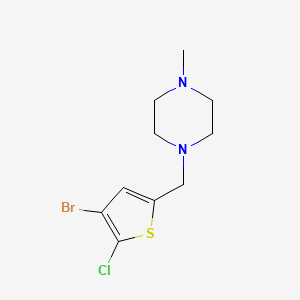
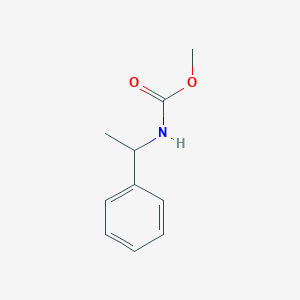
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)

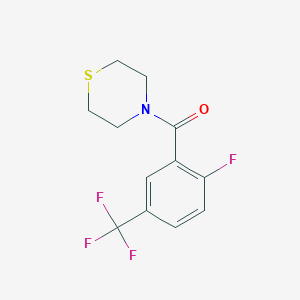
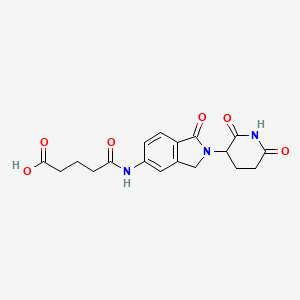
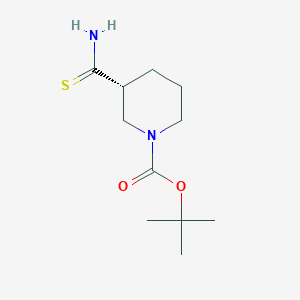
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
